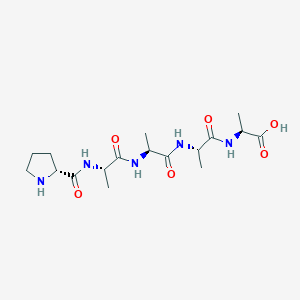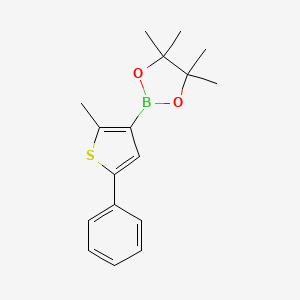
4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane is a boronic ester compound that has garnered significant attention in the field of organic chemistry. This compound is known for its unique structural features, which include a thiophene ring substituted with a phenyl group and a boronic ester moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-methyl-5-phenylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 80-100°C and a reaction time of 12-24 hours.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve high-quality products.
化学反応の分析
Types of Reactions: 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Boronic acids or boronate esters.
Reduction: Alcohols or alkanes.
Substitution: Halogenated thiophenes or alkylated thiophenes.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
類似化合物との比較
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylfuran-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylpyrrole-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylbenzothiophene-3-yl)-1,3,2-dioxaborolane
Uniqueness: The uniqueness of 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane lies in its specific combination of a thiophene ring and a boronic ester group. This combination imparts unique reactivity and binding properties, making it a valuable compound in various chemical and biological applications.
特性
分子式 |
C17H21BO2S |
|---|---|
分子量 |
300.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H21BO2S/c1-12-14(18-19-16(2,3)17(4,5)20-18)11-15(21-12)13-9-7-6-8-10-13/h6-11H,1-5H3 |
InChIキー |
BBZUHLBYKYQELA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



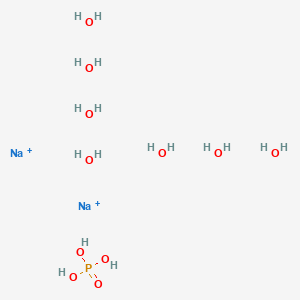

![Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane](/img/structure/B12515582.png)
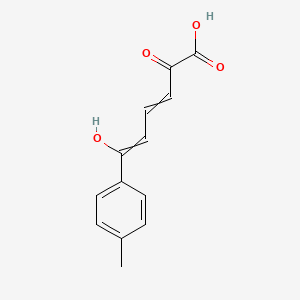
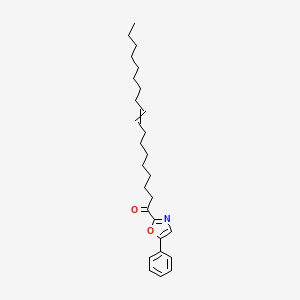
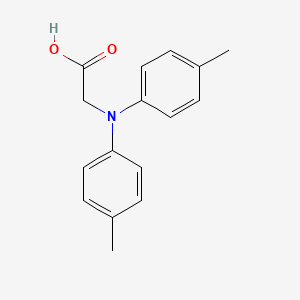
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo-](/img/structure/B12515600.png)
![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)
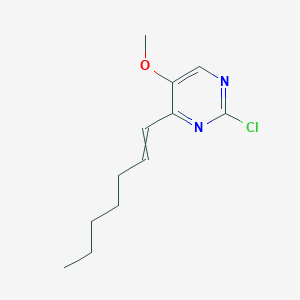
![1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12515621.png)
![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)

